Methyl 5-amino-2-chlorobenzoate
Overview
Description
Methyl 5-amino-2-chlorobenzoate is a compound that is structurally related to various heterocyclic and aromatic compounds that have been the subject of research due to their potential biological activities and applications in material science. Although the provided papers do not directly discuss methyl 5-amino-2-chlorobenzoate, they do involve compounds with similar structural motifs, such as chloro-substituted aromatic rings and amino functionalities, which can provide insights into the chemical behavior and properties of methyl 5-amino-2-chlorobenzoate.
Synthesis Analysis
The synthesis of compounds related to methyl 5-amino-2-chlorobenzoate often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, the one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate demonstrates the efficiency of combining reagents like phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride to construct a complex molecule . Similarly, the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid shows the potential for creating supramolecular structures through slow evaporation techniques .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 5-amino-2-chlorobenzoate is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate was determined, revealing a centrosymmetric synthon formed by hydrogen bonding . The crystal packing and molecular geometry of these compounds can provide insights into the potential molecular structure of methyl 5-amino-2-chlorobenzoate.
Chemical Reactions Analysis
The reactivity of chloro- and amino-substituted compounds can be complex, as seen in the kinetic study of the reactions of 2-amino-5-chlorobenzophenone with HCl, which resulted in unexpected products and provided insights into the reaction mechanisms . These studies can inform the potential chemical reactions that methyl 5-amino-2-chlorobenzoate might undergo, such as nucleophilic substitutions or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 5-amino-2-chlorobenzoate can be inferred from spectroscopic and computational studies. For instance, the supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was characterized using FTIR, NMR, and quantum chemical investigations, providing valuable information on vibrational frequencies, molecular geometry, and electronic properties . These findings can help predict the properties of methyl 5-amino-2-chlorobenzoate, such as its solubility, stability, and reactivity.
Scientific Research Applications
Kinetic and Reaction Studies
- Kinetics of Reactions Involving Analogous Compounds : The study of reactions involving compounds similar to Methyl 5-amino-2-chlorobenzoate, such as 2-amino-5-chlorobenzophenone, has provided insights into the kinetics and mechanisms of complex reactions. This research is valuable for understanding the behavior of Methyl 5-amino-2-chlorobenzoate in various chemical environments (Nudelman & Waisbaum, 1997).
Synthesis and Derivative Formation
- Development of Novel Compounds : Research has shown the utility of Methyl 5-amino-2-chlorobenzoate in the synthesis of novel compounds, such as 3-amidebenzamide derivatives, which have been evaluated for their anti-tumor activities. This application highlights the potential of Methyl 5-amino-2-chlorobenzoate in pharmaceutical research (Li, 2014).
Pharmaceutical Research
- Anti-inflammatory and Antimalarial Activities : Studies have demonstrated the use of Methyl 5-amino-2-chlorobenzoate derivatives in developing compounds with significant anti-inflammatory and antimalarial activities. This underscores the compound's importance in the creation of new therapeutic agents (Osarodion, 2020); (Werbel et al., 1986).
Chemical Reactivity and Properties
- Reactivity with Various Agents : Research into the reactivity of Methyl 5-amino-2-chlorobenzoate analogues, such as Methyl 2,5-dichlorobenzoate, with different agents like trimethylstannyl anions, has provided insights into the chemical behavior and potential applications of Methyl 5-amino-2-chlorobenzoate in various chemical reactions (Montañez et al., 2010).
Material Science and Optoelectronics
- Application in Nonlinear Optical Materials : The compound has been studied for its potential use in nonlinear optical materials, which are critical for optoelectronics device applications. This aspect of research opens up possibilities for its use in advanced technological applications (Babu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPBOFVHYOPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409457 | |
Record name | methyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-chlorobenzoate | |
CAS RN |
42122-75-8 | |
Record name | methyl 5-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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